tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate: is a complex organic compound with a molecular formula of C21H33BN2O5. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring and a pyridine moiety. It is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting a suitable boronic acid with a diol, such as pinacol, under dehydrating conditions.
Coupling with pyridine: The dioxaborolane intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the azetidine ring: The final step involves the formation of the azetidine ring through a cyclization reaction, often using a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound is reactive towards nucleophilic substitution, especially at the pyridine and azetidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine or pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its role in targeted drug delivery systems.
Industry:
- Utilized in the production of advanced materials, such as polymers and nanomaterials.
- Employed in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The boron center can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pyridine and azetidine rings can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
- tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness: The uniqueness of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate lies in its combination of a boron-containing dioxaborolane ring with a pyridine and azetidine moiety. This structure imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(23)22-11-14(12-22)24-15-9-8-13(10-21-15)20-26-18(4,5)19(6,7)27-20/h8-10,14H,11-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRZQRGNEIHDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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